

An In-depth Technical Guide to the Thermochemical Properties of Pyrazolone Derivatives

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Compound of Interest

Compound Name:	5-(3-Aminopropyl)-1,2-dihydropyrazol-3-one
CAS No.:	1368187-55-6
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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Pyrazolone and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to energetic materials.^{[1][2]} A fundamental understanding of their thermochemical properties is paramount for drug development, process safety, and the design of novel materials with tailored stability and performance. This guide provides a comprehensive overview of the experimental and computational methodologies employed to elucidate the thermochemical landscape of pyrazolone derivatives. We delve into the causality behind experimental choices in techniques such as combustion calorimetry and Knudsen effusion, and explore the predictive power of

computational methods like Density Functional Theory (DFT). This document is intended to be a self-validating system, equipping researchers with the knowledge to critically evaluate and conduct their own thermochemical investigations.

Introduction: The Significance of Pyrazolone Derivatives

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] Their versatile scaffold allows for extensive functionalization, leading to a vast library of derivatives with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), used in the treatment of amyotrophic lateral sclerosis (ALS), underscores the therapeutic importance of this class of compounds.

The thermochemical properties of these molecules, such as their enthalpy of formation, sublimation, and fusion, are critical for:

- **Drug Development:** Understanding the stability of different polymorphic forms and the energetics of dissolution is crucial for formulation and bioavailability.
- **Process Safety:** Knowledge of decomposition temperatures and heat release is essential for safe handling and scale-up of synthetic processes.
- **Materials Science:** For applications in energetic materials, the enthalpy of formation is a key parameter determining performance.[3]

A significant aspect of pyrazolone chemistry is their existence in different tautomeric forms (CH, OH, and NH), which can significantly influence their properties.[4] Both experimental and computational methods are vital to understanding the relative stabilities of these tautomers.

Experimental Determination of Thermochemical Properties

The experimental investigation of thermochemical properties provides benchmark data against which computational models can be validated. The choice of technique is dictated by the specific property of interest and the physical state of the sample.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property representing the heat change when one mole of a substance is formed from its constituent elements in their standard states. For organic compounds like pyrazolone derivatives, this is typically determined indirectly through the measurement of the enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

- **Sample Preparation:** A precisely weighed pellet (typically 0.5-1.0 g) of the pyrazolone derivative is prepared. For highly energetic compounds, smaller sample sizes are used.
- **Calorimeter Setup:** The pellet is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb"). A known amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure condensation of all water formed during combustion.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Ignition:** The bomb is placed in a well-insulated water jacket of known heat capacity. The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.
- **Temperature Measurement:** The temperature change of the water jacket is monitored with high precision until thermal equilibrium is reached.
- **Data Analysis:** The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from the nitrogen present in the sample and atmosphere.
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's law.

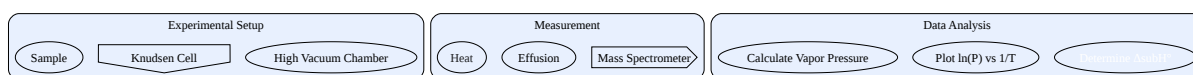
Causality: The use of a high-pressure oxygen atmosphere ensures complete combustion of the organic compound to CO_2 , H_2O , and N_2 . The water-saturated atmosphere simplifies the final state of water to the liquid phase, for which the enthalpy of formation is well-known.

Enthalpy of Sublimation and Vapor Pressure: Knudsen Effusion Method

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the heat required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for understanding volatility and intermolecular interactions. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.^{[5][6]}

- **Cell Preparation:** A small amount of the pyrazolone derivative is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Effusion:** The cell is heated to a series of constant temperatures. At each temperature, molecules effuse from the orifice into the vacuum.
- **Mass Detection:** The effusing vapor is ionized, and the ions are detected by a mass spectrometer. This allows for the identification of the gaseous species and the measurement of their partial pressures.^{[7][8][9][10]}
- **Data Analysis:** The vapor pressure is calculated from the rate of mass loss (determined by the ion current) and the geometry of the orifice.
- **Clausius-Clapeyron Plot:** A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{sub}}H^\circ/R$, where R is the gas constant.

Causality: The small orifice ensures that the effusion process does not significantly disturb the equilibrium between the condensed and vapor phases inside the cell. The high vacuum outside the cell prevents back-scattering of the effused molecules.



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Enthalpy of Fusion and Melting Point: Differential Scanning Calorimetry (DSC)

The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) is the heat absorbed when one mole of a solid melts to a liquid at its melting point (T_m). DSC is a powerful technique for measuring these properties.

- **Sample Encapsulation:** A small, accurately weighed sample (1-5 mg) of the pyrazolone derivative is sealed in an aluminum pan.
- **Heating Program:** The sample pan and an empty reference pan are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).
- **Heat Flow Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** An endothermic peak is observed at the melting point. The area under the peak is proportional to the enthalpy of fusion. The onset of the peak is taken as the melting temperature.

Causality: The constant heating rate ensures that the heat flow is directly proportional to the heat capacity of the sample. The use of a reference pan allows for the subtraction of the baseline heat flow, isolating the thermal events of the sample.

Computational Thermochemistry of Pyrazolone Derivatives

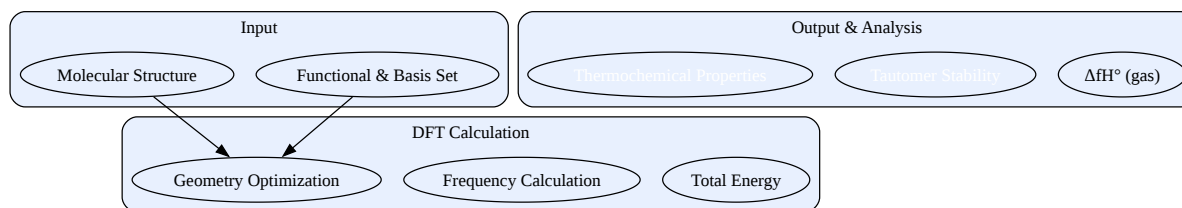
Computational methods, particularly DFT, have become indispensable tools for predicting and understanding the thermochemical properties of molecules.^[11] They are especially useful for studying unstable intermediates, tautomers, and for providing insights into structure-property relationships.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their energies and other properties.

- **Structure Optimization:** The 3D structure of the pyrazolone derivative is built and its geometry is optimized to find the lowest energy conformation. Popular functionals for this include B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p).
- **Frequency Calculation:** A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Total Energy Calculation:** The total electronic energy of the molecule is calculated.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The latter is generally more accurate as it benefits from the cancellation of systematic errors in the calculations.
- **Tautomer Stability:** The relative energies of different tautomers can be calculated by performing the above steps for each isomer and comparing their total energies. Solvent effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM).^[12]

Causality: The choice of functional and basis set is a trade-off between accuracy and computational cost. For reliable thermochemical data, higher-level methods like G3MP2 and G4MP2 are often employed as they provide a better description of electron correlation.^[9]



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Data Presentation and Analysis

A systematic presentation of thermochemical data is essential for comparison and analysis. The following tables summarize key thermochemical properties for pyrazole and a representative pyrazolone derivative, Edaravone.

Table 1: Thermochemical Properties of Pyrazole (C₃H₄N₂) at 298.15 K

Property	Value	Method	Reference
$\Delta_f H^\circ(s)$	105.4 ± 1.3 kJ/mol	Combustion Calorimetry	[13]
$\Delta_{sub} H^\circ$	58.6 ± 2.1 kJ/mol	-	[13]
$\Delta_f H^\circ(g)$	164.0 ± 2.5 kJ/mol	Derived from solid phase	[13]

Table 2: Physical and Thermochemical Properties of Edaravone (3-methyl-1-phenyl-5-pyrazolone)

Property	Value	Method/Conditions	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	-	[14]
Molar Mass	174.2 g/mol	-	[14]
Melting Point	126-128 °C	-	[14]
Boiling Point	287 °C at 265 mmHg	-	[14]
Vapor Pressure	0.016 Pa at 20 °C	-	[14]

Conclusion and Future Outlook

The thermochemical characterization of pyrazolone derivatives is a multifaceted endeavor that requires a synergistic approach, combining rigorous experimental measurements with insightful computational modeling. This guide has outlined the core principles and methodologies for

determining key thermochemical parameters, emphasizing the importance of a self-validating system where experimental data and theoretical predictions inform and corroborate each other.

Future research in this area will likely focus on:

- High-throughput screening: The development of faster experimental and computational methods to screen large libraries of pyrazolone derivatives for desired thermochemical properties.
- Advanced computational models: The application of machine learning and artificial intelligence to predict thermochemical properties with greater accuracy and speed.
- In-situ characterization: The use of advanced analytical techniques to study the thermochemical behavior of pyrazolones under realistic process conditions.

By continuing to build a comprehensive understanding of the thermochemical landscape of pyrazolone derivatives, we can accelerate the discovery and development of new drugs and materials with enhanced efficacy, safety, and performance.

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